1-Acetyl-7-bromoindolin-5-amine
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Overview
Description
1-Acetyl-7-bromoindolin-5-amine is a chemical compound that is likely to be an intermediate or a product in organic synthesis reactions. While the provided papers do not directly discuss this compound, they provide insights into similar compounds and their reactivity, which can be extrapolated to understand the properties and potential reactions of 1-Acetyl-7-bromoindolin-5-amine.
Synthesis Analysis
The synthesis of related indoline derivatives is described in the first paper, where 1-acetyl-2-chloro-3-iminoindoline hydrochloride undergoes nucleophilic substitution reactions. The chlorine atom at the second position is substituted with secondary amines or thiophenol to yield various substituted indoles and indolinones . Although the exact synthesis of 1-Acetyl-7-bromoindolin-5-amine is not detailed, similar methodologies could potentially be applied to synthesize this compound by substituting the appropriate bromine-containing reagent at the seventh position.
Molecular Structure Analysis
The structure of 1-Acetyl-7-bromoindolin-5-amine can be inferred to contain an indoline backbone with an acetyl group at the first position, a bromine atom at the seventh position, and an amine group at the fifth position. The exact molecular geometry and electronic distribution would require further analysis, such as NMR spectroscopy or X-ray crystallography, as performed for the thiadiazole derivatives in the second paper . These techniques would provide detailed information about the bond lengths, angles, and the overall three-dimensional structure of the molecule.
Chemical Reactions Analysis
The reactivity of 1-Acetyl-7-bromoindolin-5-amine can be anticipated based on the reactivity of similar compounds. The presence of the bromine atom suggests that it could undergo further nucleophilic substitution reactions, similar to the chloro derivative discussed in the first paper . The acetyl group may also be involved in reactions, such as hydrolysis or further acylation. The amine group could participate in the formation of amides, Schiff bases, or other nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
Scientific Research Applications
Brain Monoamines and Seizure Mechanisms
Monoamines, including catecholamine and serotonin (5-HT), play crucial roles in regulating seizure susceptibility. Understanding the interactions between monoaminergic and serotonergic neuronal activity is complex but essential for elucidating their correlation with seizure mechanisms. Further studies, especially those focusing on specific brain regions and the relationship with other neurotransmitters like acetylcholine and amino acids, are necessary (Kobayashi & Mori, 1977).
Acetylation in Bacterial Physiology
Acetylation, a modification involving the transfer of an acetyl group onto a substrate, is crucial in various cellular pathways, including gene expression and detoxification. The GCN5-N-acetyltransferase (GNAT) superfamily, found across all domains of life, modifies a wide range of substrates, illustrating the broad role of acetylation in bacterial cellular physiology (Burckhardt & Escalante‐Semerena, 2020).
Chitosan for Contaminant Removal
Chitosan, a biopolymer with primary amino groups, showcases unique properties for metal ion chelation and contaminant coagulation. It's effectively used in the removal of particulate and dissolved contaminants, highlighting its potential in environmental cleanup and water treatment technologies (Guibal et al., 2006).
Antioxidant Activity Methods
The study of antioxidants is pivotal across various fields, including medicine. Various tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, are used to determine antioxidant activity. These methods, based on hydrogen atom transfer, electron transfer, or both, are crucial in analyzing the antioxidant capacity of complex samples, offering insights into their potential therapeutic benefits (Munteanu & Apetrei, 2021).
Safety And Hazards
properties
IUPAC Name |
1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOGIZSYHNAPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646830 |
Source
|
Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-7-bromoindolin-5-amine | |
CAS RN |
858193-23-4 |
Source
|
Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-7-bromoindolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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